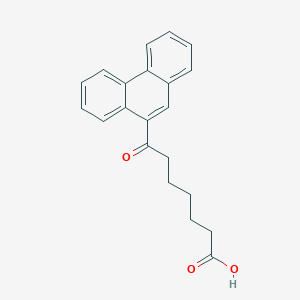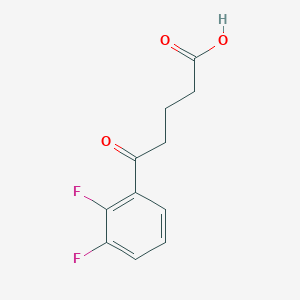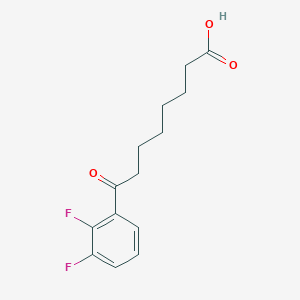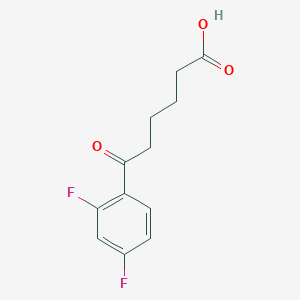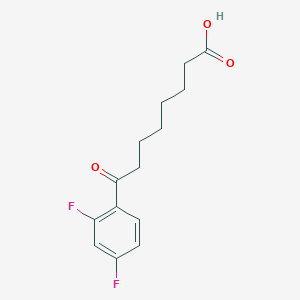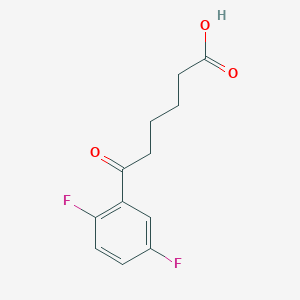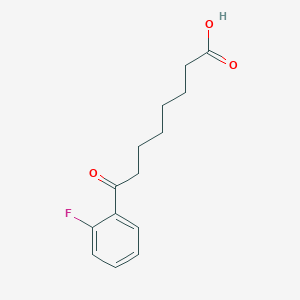
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, or 2-DIEET, is a synthetic compound with a variety of potential applications in scientific research. It is a member of the isoindolone family of compounds, and is composed of an isoindoline ring, a dioxo group, and an ethanethioamide side chain. 2-DIEET has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Genotoxicity Assessment in Sickle Cell Disease Treatment
Compounds containing 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structures, similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, have been evaluated for their genotoxic effects in the context of sickle cell disease treatment. These compounds showed promise as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms (dos Santos et al., 2011).
Green Chemistry in Drug Design
A green chemistry approach has been utilized in the synthesis of analogs of paracetamol, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl), showcasing the environmental-friendly methods in drug design and discovery (Reddy et al., 2014).
Antitumor Properties
Research on 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, a related compound, has demonstrated significant antitumor activity, particularly in P-388 lymphocytic leukemia. This highlights the potential antitumor applications of similar compounds (Dubois et al., 1978).
Electrochemical DNA Hybridization Sensors
The use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical DNA hybridization sensors demonstrates the applicability of similar structures in bio-sensing technologies (Cha et al., 2003).
Antimicrobial Agents
A series of phthalyl substituted imidazolones and Schiff bases, synthesized from derivatives of 2-(1,3-dioxo-1,3-dihydro-(2H)-isoindole-2-yl), have been explored for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Sah et al., 2011).
Mutagenicity Evaluation
Research on phthalimide derivatives for treating sickle cell anemia symptoms includes evaluation of mutagenicity, providing insights into the structural requirements for non-genotoxic drug candidates (dos Santos et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers
Mode of Action
As a unique chemical, its interaction with potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to altered gene expression and changes in cellular metabolism . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent[3][3].
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and achieving its desired effects.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDPYVLIZGQINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

